1-butyl-N-{4-[ethyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{4-[ethyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[ethyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol
Scientific Research Applications
1-butyl-N-{4-[ethyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential drug candidate.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[ethyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-butyl-N-{4-[ethyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide include other pyrrolidine derivatives and carbamoyl-substituted phenyl compounds. Examples include:
- N-{4-[ethyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-{4-[methyl(phenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H29N3O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-butyl-N-[4-[ethyl(phenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-3-5-15-26-17-19(16-22(26)28)23(29)25-20-13-11-18(12-14-20)24(30)27(4-2)21-9-7-6-8-10-21/h6-14,19H,3-5,15-17H2,1-2H3,(H,25,29) |
InChI Key |
LJCATERFEDZCMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N(CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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